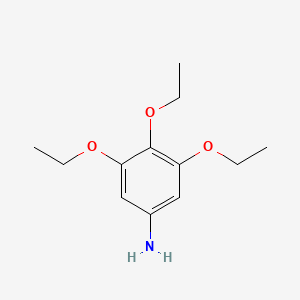![molecular formula C8H8Cl2N4 B8741439 5,7-DICHLORO-6-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE CAS No. 159331-49-4](/img/structure/B8741439.png)
5,7-DICHLORO-6-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with chlorine atoms at the 5th and 7th positions and an isopropyl group at the 6th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dichloro-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate, followed by cyclization to form the triazolopyrimidine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
5,7-Dichloro-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5th and 7th positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
科学研究应用
5,7-Dichloro-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used in the development of agrochemicals and other industrial products due to its unique chemical properties.
作用机制
The mechanism of action of 5,7-dichloro-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a different arrangement of the triazole and pyrimidine rings.
Uniqueness
5,7-Dichloro-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent inhibitor of protein kinases makes it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
159331-49-4 |
|---|---|
分子式 |
C8H8Cl2N4 |
分子量 |
231.08 g/mol |
IUPAC 名称 |
5,7-dichloro-6-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H8Cl2N4/c1-4(2)5-6(9)13-8-11-3-12-14(8)7(5)10/h3-4H,1-2H3 |
InChI 键 |
CZXQBIKPEYJCQY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N2C(=NC=N2)N=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8741359.png)

![1,3-Dioxolane, 2-[2-(bromomethyl)phenyl]-2-methyl-](/img/structure/B8741376.png)









![[(Heptyloxy)methyl]benzene](/img/structure/B8741446.png)

